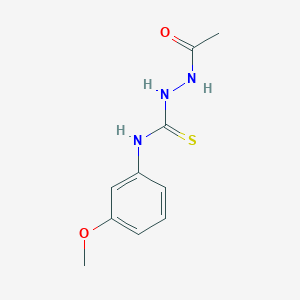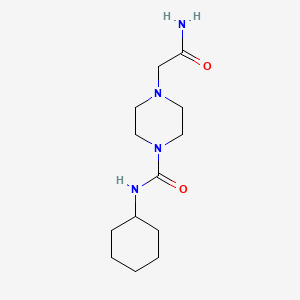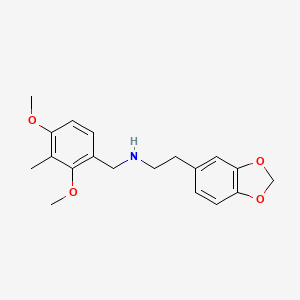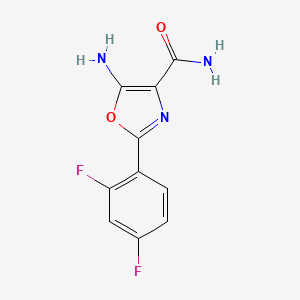![molecular formula C17H18N4O2 B4626979 7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multistep chemical reactions, starting from accessible pyrazole and pyrimidine precursors. For instance, Mohamed et al. (2011) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the reaction of sodium salts of hydroxy-propenone with different heterocyclic amines, highlighting the versatility of pyrazolo[1,5-a]pyrimidine synthesis (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a planar pyrazolopyrimidine core, which may interact with additional substituents to impart specific chemical properties. For example, the crystallographic study by Wen et al. (2004) on a closely related compound, 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, revealed a planar pyrazolopyrimidine ring system and its dihedral angle relation with substituent groups, emphasizing the importance of molecular geometry in determining the compound's reactivity and interaction potential (Wen, Wang, Xu, Zhang, & Li, 2004).
Chemical Reactions and Properties
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives encompasses a broad range of chemical transformations, including substitutions, cyclizations, and interactions with various reagents. Chimichi et al. (1996) investigated the chemical behavior of substituted pyrazolo[1,5-a]pyrimidines, demonstrating the compounds' versatility in undergoing transformations that yield new heterocyclic systems (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Yaqub et al. (2009) provided insights into the crystallographic characteristics of a related heterocyclic compound, highlighting the role of molecular geometry and intermolecular interactions in determining the compound's physical state and stability (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).
Chemical Properties Analysis
The chemical properties of 7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine and its analogs, including reactivity, chemical stability, and interaction with biological targets, are pivotal in their application in medicinal chemistry and material science. The study by Cheong et al. (2010) on pyrazolo-triazolo-pyrimidines, which shares structural similarities, revealed significant insights into structure-affinity relationships and the impact of molecular modifications on chemical and biological properties (Cheong et al., 2010).
科学的研究の応用
Synthesis and Structure-Activity Relationship Analysis
One study involves the synthesis and structure-activity relationship (SAR) analysis of compounds as ligands for the 5-HT7 receptors, highlighting the importance of the 4-(3-furyl) moiety for binding affinity and demonstrating the compound's role in understanding receptor-ligand interactions (Strekowski et al., 2016). This work underscores the compound's utility in developing receptor-specific drugs by elucidating structural features critical for receptor binding.
Antitumor and Antiviral Agents
Research into the compound's analogs has also shown promise in the development of antitumor and antiviral agents. For instance, certain derivatives have exhibited broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer treatment (El-Subbagh et al., 2000). Additionally, derivatives have shown activity against herpes simplex virus-1 and human immunodeficiency virus-1, indicating the compound's relevance in antiviral therapy research (Ismail et al., 2016).
Fluorescent Probes Development
The synthesis and exploration of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes represent another application area. Studies demonstrate the compound's potential in developing new fluorescent materials, providing insights into the relationship between substitution patterns and fluorescent properties, which could be beneficial for biochemical imaging applications (Wu et al., 2008).
Adenosine Receptor Antagonists
Derivatives of the compound have been identified as potent and selective adenosine receptor antagonists, useful for characterizing the A2A adenosine receptor subtype. This indicates the compound's applicability in studying receptor pharmacology and developing drugs targeting adenosine receptors (Baraldi et al., 1996).
Antimicrobial Agents
The compound's framework has been adapted to synthesize novel derivatives with potential antimicrobial properties. Research in this area aims to expand the arsenal of antimicrobial agents in combating resistant bacterial and fungal strains (Altalbawy, 2013).
特性
IUPAC Name |
[7-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-8-20(9-6-12)17(22)13-11-19-21-14(4-7-18-16(13)21)15-3-2-10-23-15/h2-4,7,10-12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHIDAMSGGZWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)


![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)


![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)